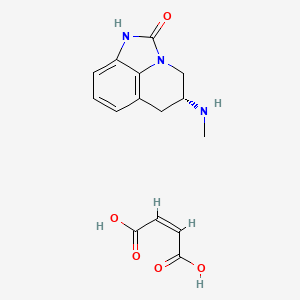

Sumanirole maleate

Description

Structure

2D Structure

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRMYBBPKNLLI-ORHWHDKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179386-44-8 | |

| Record name | Sumanirole maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUMANIROLE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Pharmacological Profile of Sumanirole Maleate (B1232345)

Introduction

Sumanirole maleate is a potent and selective dopamine (B1211576) D2 receptor full agonist that was developed for the treatment of Parkinson's disease and restless leg syndrome.[1] Although it has not been approved for medical use, Sumanirole serves as a valuable tool in neuroscience research for elucidating the roles of the D2 receptor in various physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and clinical trial outcomes.

Mechanism of Action

Sumanirole acts as a full agonist at the dopamine D2 receptor.[1] The D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[2] Upon activation by an agonist like Sumanirole, the associated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is believed to be the primary mechanism through which Sumanirole exerts its pharmacological effects.

Recent studies have also suggested that Sumanirole may exhibit biased agonism, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This characteristic could theoretically lead to a more favorable side-effect profile compared to non-biased dopamine agonists.

Signaling Pathway of Sumanirole at the D2 Receptor

References

Sumanirole Maleate: A Deep Dive into a Selective D2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanirole (B131212) maleate (B1232345) is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1] Developed initially for the potential treatment of Parkinson's disease and restless legs syndrome, sumanirole serves as a critical tool in neuroscience research for elucidating the specific roles of the D2 receptor in various physiological and pathological processes.[2] Its high selectivity for the D2 subtype over other dopamine receptors makes it an invaluable pharmacological instrument for dissecting D2-mediated signaling pathways and functions.[1] This technical guide provides a comprehensive overview of sumanirole maleate, including its pharmacological profile, detailed experimental protocols for its characterization, and a review of its clinical evaluation.

Core Properties and Mechanism of Action

Sumanirole, with the chemical name (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate (1:1), demonstrates high affinity and more than 200-fold selectivity for the D2 receptor subtype in radioligand binding assays.[1] As a full agonist, it effectively mimics the action of endogenous dopamine at the D2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This action is mediated through the coupling of the D2 receptor to Gi/o proteins.

Signaling Pathways

The activation of the D2 receptor by sumanirole initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, which reduces the production of cAMP. This, in turn, decreases the activity of protein kinase A (PKA). Beyond the canonical cAMP pathway, D2 receptor activation can also modulate other signaling cascades, including those involving β-arrestin, although sumanirole's activity is predominantly G-protein mediated.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound for various dopamine receptor subtypes.

Table 1: Radioligand Binding Affinities (Ki) of Sumanirole

| Receptor Subtype | Ki (nM) - Study 1 | Ki (nM) - Study 2 |

| D2 | 9.0 | 17.1 |

| D3 | 1940 | 546 |

| D4 | >2190 | - |

| D1 | >7140 | - |

Table 2: Functional Potency (EC50) of Sumanirole

| Assay Type | Cell Line | EC50 (nM) |

| cAMP Accumulation | CHO | 17 - 75 |

Detailed Experimental Protocols

Radioligand Binding Assay ([3H]Spiperone Competition)

This protocol is adapted from methodologies used to determine the binding affinity of compounds for dopamine D2, D3, and D4 receptors.

Objective: To determine the inhibitory constant (Ki) of sumanirole for the D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

[3H]Spiperone (radioligand).

-

This compound (competitor).

-

(+)-Butaclamol (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer.

-

50 µL of varying concentrations of sumanirole (e.g., 0.1 nM to 10 µM).

-

For total binding wells, add 50 µL of assay buffer instead of sumanirole.

-

For non-specific binding wells, add 50 µL of 10 µM (+)-butaclamol.

-

50 µL of [3H]Spiperone at a final concentration of ~0.2-0.5 nM.

-

50 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for D3 assays) using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of sumanirole from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay (cAMP Accumulation)

This protocol is based on methods for assessing the functional activity of D2 receptor agonists.

Objective: To determine the EC50 value of sumanirole in inhibiting forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium.

-

Assay Buffer: HBSS with 10 mM HEPES.

-

IBMX (a phosphodiesterase inhibitor).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the D2-expressing CHO-K1 cells in a 96-well plate and grow to ~90% confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with 50 µL of assay buffer containing 0.5 mM IBMX for 10-20 minutes at 37°C.

-

Agonist and Stimulator Addition: Add 50 µL of assay buffer containing varying concentrations of sumanirole (e.g., 0.1 nM to 10 µM) and a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the sumanirole concentration. Determine the EC50 value from the resulting dose-response curve using non-linear regression.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the D2 receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of sumanirole in stimulating [35S]GTPγS binding.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2.

-

96-well plates.

-

Glass fiber filters or SPA beads.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare a membrane suspension in assay buffer. Prepare solutions of [35S]GTPγS, GDP, and varying concentrations of sumanirole.

-

Assay Setup: In a 96-well plate, combine the membrane suspension, GDP (to a final concentration of ~10 µM), and varying concentrations of sumanirole.

-

Initiation of Reaction: Start the reaction by adding [35S]GTPγS (to a final concentration of ~0.1-0.5 nM).

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Alternatively, if using SPA beads, the signal can be read directly in a scintillation counter without a separation step.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the sumanirole concentration to generate a dose-response curve and determine the EC50 and Emax values.

Clinical Studies Overview

Sumanirole has been investigated in clinical trials for both Parkinson's disease and restless legs syndrome.

Parkinson's Disease

-

Study Design: Phase III, randomized, double-blind, placebo-controlled, and active-comparator (ropinirole) studies were conducted in patients with both early and advanced Parkinson's disease.

-

Methodology: Patients were administered flexible doses of sumanirole, ropinirole (B1195838), or placebo. The primary efficacy endpoint was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Parts II (Activities of Daily Living) and III (Motor Examination) scores.

-

Results: Sumanirole was found to be effective in treating the signs and symptoms of early Parkinson's disease compared to placebo. In advanced Parkinson's disease, sumanirole was superior to placebo as an adjunctive therapy to levodopa. However, in a study comparing it to ropinirole in early PD, noninferiority was not demonstrated.

Restless Legs Syndrome (RLS)

-

Study Design: A Phase II, randomized, double-blind, placebo-controlled, dose-response study was conducted in patients with idiopathic RLS.

-

Methodology: Patients received sumanirole at doses of 0.5, 1.0, 2.0, or 4.0 mg, or placebo. The primary efficacy endpoint was the mean change in the total score of the International Restless Legs Scale (IRLS-10). Secondary assessments included polysomnography (PSG).

-

Results: While treatment with sumanirole was well-tolerated, it did not show a statistically significant improvement in the IRLS-10 score compared to placebo at any dose. However, PSG variables, specifically periodic leg movements during sleep, showed a statistically significant dose-related improvement. The authors suggested that the doses tested may have been too low for a robust clinical effect in RLS.

Conclusion

This compound remains a cornerstone pharmacological tool for the selective investigation of dopamine D2 receptor function. Its high selectivity and full agonist properties have been instrumental in advancing our understanding of D2-mediated signaling and its role in motor control and neurological disorders. The detailed experimental protocols provided in this guide offer a practical framework for researchers to utilize sumanirole in their investigations. While clinical development did not lead to its approval as a therapeutic agent, the wealth of preclinical and clinical data generated continues to be of significant value to the scientific community.

References

- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Sumanirole Maleate: A Technical Guide for Preclinical Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sumanirole maleate, a selective dopamine (B1211576) D2 receptor agonist, and its application in animal models of Parkinson's disease. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action and Signaling Pathway

Sumanirole is a potent and highly selective full agonist for the dopamine D2 receptor subtype.[1] Its therapeutic potential in Parkinson's disease stems from its ability to mimic the action of dopamine in the brain, thereby compensating for the loss of dopaminergic neurons in the substantia nigra.

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gαi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing neuronal excitability and gene expression.

References

An In-depth Technical Guide to Sumanirole Maleate: Chemical Structure and Properties

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of Sumanirole (B131212) maleate (B1232345). It is intended for researchers, scientists, and professionals involved in drug development and neuroscience research. This document details the methodologies for key experiments and presents quantitative data in a structured format for ease of comparison.

Chemical Identity and Structure

Sumanirole is a potent and selective dopamine (B1211576) D2 receptor agonist.[1][2][3] Its chemical name is (5R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. It is commonly supplied as a maleate salt.[4][5]

Table 1: Chemical Identifiers for Sumanirole Maleate

| Identifier | Value |

| IUPAC Name | (5R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (2Z)-2-butenedioate |

| Synonyms | PNU-95666, U-95666E |

| CAS Number | 179386-44-8 |

| Molecular Formula | C₁₁H₁₃N₃O · C₄H₄O₄ |

| Molecular Weight | 319.31 g/mol |

| SMILES | O=C1N(C--INVALID-LINK--C2)C3=C2C=CC=C3N1.O=C(O)/C=C\C(O)=O |

| InChI Key | VOJRMYBBPKNLLI-ORHWHDKWSA-N |

Physicochemical Properties

This compound is a white to beige powder. Its solubility and other physical characteristics are critical for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Powder |

| Color | White to beige |

| Melting Point | Not explicitly stated in search results. |

| Solubility | Water: 10 mg/mL (clear solution), Soluble to 100 mM. DMSO: 16 mg/mL, Soluble to 100 mM. |

| Optical Activity | [α]/D -22 to -32° (c = 1 in H₂O) |

| pKa | Not explicitly stated in search results. |

| Purity | ≥98% (by HPLC) |

| Storage | Store at -20°C, desiccated |

Pharmacological Properties

Sumanirole is a high-affinity dopamine D2 receptor agonist with notable selectivity over other dopamine receptor subtypes. This selectivity is a key feature of its pharmacological profile.

Table 3: Pharmacological Data for Sumanirole

| Parameter | Receptor | Value (nM) |

| Binding Affinity (Ki) | D2 | 9.0 |

| D3 | 1940 | |

| D4 | >2190 | |

| D1 | >7140 | |

| Functional Potency (EC₅₀) | D2 | 17 - 75 |

Experimental Protocols

This section outlines the general methodologies for key experiments related to the characterization of this compound.

Synthesis of Sumanirole

While a detailed step-by-step synthesis protocol for Sumanirole is not publicly available in the provided search results, the literature indicates that it can be synthesized from quinoline (B57606) precursors. The synthesis involves the formation of the imidazo[4,5,1-ij]quinolin-2(1H)-one core structure and the introduction of the (R)-methylamino group at the 5-position. The synthesis of analogues often involves protection and deprotection steps of the amine and amide functionalities to achieve selective alkylation.

Purity Analysis by HPLC

The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Workflow for HPLC Purity Analysis

A general Reverse-Phase HPLC (RP-HPLC) method would involve:

-

Column: A C18 stationary phase.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with trifluoroacetic acid).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Quantification: The percentage purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Physicochemical Properties

The melting point can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

The procedure involves packing a small amount of the powdered sample into a capillary tube, placing it in a melting point apparatus, and heating it gradually while observing the sample. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Workflow for pKa Determination

This method involves dissolving the compound in a suitable solvent and titrating it with a standardized solution of an acid or base. The pH of the solution is measured after each addition of the titrant, and the data is used to construct a titration curve. The pKa value corresponds to the pH at the half-equivalence point.

Pharmacological Assays

This assay is used to determine the binding affinity (Ki) of Sumanirole for dopamine receptors.

Workflow for Radioligand Binding Assay

The assay measures the ability of unlabeled Sumanirole to compete with a radiolabeled ligand for binding to the D2 receptor. The concentration of Sumanirole that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki.

This functional assay measures the effect of Sumanirole on the downstream signaling of the D2 receptor.

Workflow for cAMP Accumulation Assay

Since the D2 receptor is a Gi-coupled receptor, its activation by an agonist like Sumanirole inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cells are typically stimulated with forskolin to increase basal cAMP levels, and the ability of Sumanirole to reduce these levels is measured.

Mechanism of Action and Signaling Pathways

Sumanirole exerts its effects by acting as an agonist at the dopamine D2 receptor. The activation of the D2 receptor, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades.

G Protein-Dependent Signaling

The canonical signaling pathway for the D2 receptor involves coupling to inhibitory G proteins (Gi/o).

Dopamine D2 Receptor G Protein-Dependent Signaling Pathway

Upon binding of Sumanirole, the D2 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase. This reduces the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels and decreasing the activity of protein kinase A (PKA).

β-Arrestin-Dependent Signaling

In addition to G protein-mediated signaling, GPCRs like the D2 receptor can also signal through β-arrestin pathways.

Dopamine D2 Receptor β-Arrestin Recruitment

Agonist binding can lead to the phosphorylation of the D2 receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. Assays such as Bioluminescence Resonance Energy Transfer (BRET) can be used to study the recruitment of β-arrestin to the D2 receptor.

References

- 1. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Sumanirole Maleate: A Technical Guide to Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sumanirole (B131212) maleate (B1232345) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document consolidates available data, presents detailed experimental protocols for solubility determination, and visualizes the relevant biological signaling pathway and experimental workflows.

Core Data Presentation: Solubility of Sumanirole Maleate

The solubility of this compound in DMSO and water has been reported across various sources. The following tables summarize the quantitative solubility data for easy comparison.

Table 1: Solubility of this compound in DMSO

| Concentration (mg/mL) | Molar Concentration (mM) | Method/Notes | Source(s) |

| 50 | 156.59 | Requires ultrasonic agitation | [1] |

| 16 | - | - | [2][3] |

| 31.93 | 100 | - | |

| - | 20 | - | [4] |

| - | 100 | - |

Table 2: Solubility of this compound in Water

| Concentration (mg/mL) | Molar Concentration (mM) | Method/Notes | Source(s) |

| 10 | 31.32 | Requires ultrasonic agitation | |

| - | 100 | - | |

| 10 | - | Clear solution | |

| 31.93 | 100 | - |

Table 3: Solubility of this compound in other relevant solvents

| Solvent | Concentration (mg/mL) | Source(s) |

| PBS (pH 7.2) | 5 | |

| DMF | 12.5 | |

| 1 M HCl | - (100 mM) |

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying solubility data. Below are established protocols for determining drug solubility.

General Protocol for Determining Aqueous and DMSO Solubility

This protocol outlines a common method for assessing the solubility of a compound like this compound.

1. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a known volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Use of ultrasonic agitation may be necessary to achieve complete dissolution.

2. Aqueous Solubility Determination (Kinetic Method):

-

Prepare a series of dilutions from the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Typically, an aliquot of the DMSO stock is added to the buffer, resulting in a final DMSO concentration that is low enough not to significantly impact the aqueous solubility (e.g., <1%).

-

The solutions are shaken or agitated for a set period (e.g., 1.5-2 hours) at a controlled temperature.

-

Following agitation, the samples are filtered to remove any undissolved precipitate.

-

The concentration of the dissolved compound in the filtrate is then quantified using an analytical method such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

3. Shake-Flask Method (Thermodynamic Solubility):

-

Add an excess amount of this compound powder to a known volume of the solvent (water or DMSO) in a sealed flask.

-

The flask is then agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

After reaching equilibrium, the solution is filtered to remove the excess solid.

-

The concentration of this compound in the filtrate is then determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy. This concentration represents the thermodynamic solubility.

Mandatory Visualizations

Signaling Pathway of Sumanirole

Sumanirole is a selective agonist for the dopamine (B1211576) D2 receptor. D2-like receptors, including D2, D3, and D4, are G-protein coupled receptors that signal through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Sumanirole's activation of the D2 receptor signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for experimental solubility determination.

References

The Discovery and Synthesis of Sumanirole Maleate: A Technical Guide

Introduction

Sumanirole (B131212) (formerly PNU-95666E) is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1] Developed initially for the treatment of Parkinson's disease and restless legs syndrome, it was the first compound identified to exhibit such high selectivity for the D2 subtype over other dopamine receptors.[1] While its clinical development was ultimately discontinued (B1498344) by Pfizer in 2004 due to failing to demonstrate sufficient differentiation from existing therapies, Sumanirole remains a valuable tool in neuroscience research for elucidating the specific roles of D2 receptor-mediated signaling pathways.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Sumanirole maleate.

Discovery and Development

Sumanirole, chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, was identified as a novel compound with a unique pharmacological profile.[2] Its key characteristic is its high affinity and more than 200-fold selectivity for the dopamine D2 receptor compared to D1, D3, and D4 subtypes.[3] This selectivity offered the potential for a more targeted therapeutic approach with fewer off-target effects.

The development of Sumanirole progressed to Phase III clinical trials for early Parkinson's disease. Studies compared its efficacy and safety against both placebo and the established dopamine agonist ropinirole (B1195838). While Sumanirole demonstrated effectiveness compared to placebo, it did not show non-inferiority to ropinirole in treating the signs and symptoms of early Parkinson's disease. Similarly, in Phase II trials for restless legs syndrome, Sumanirole did not show a statistically significant improvement in the primary endpoint compared to placebo, although it was well-tolerated. These clinical findings ultimately led to the cessation of its development for these indications.

Mechanism of Action

Sumanirole exerts its pharmacological effects by acting as a full agonist at the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of inhibitory G proteins. Upon binding of Sumanirole, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein.

The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to a reduction in the activity of protein kinase A (PKA) and subsequent alterations in gene expression and cellular function.

The Gβγ subunit can also directly modulate the activity of various ion channels, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Functional Potency of Sumanirole

| Parameter | Receptor | Value | Species | Reference |

| Ki (nM) | Dopamine D2 | 9.0 | Human | |

| Dopamine D3 | 1940 | Human | ||

| Dopamine D4 | >2190 | Human | ||

| Dopamine D1 | >7140 | Human | ||

| EC50 (nM) | Dopamine D2 | 17 - 75 | Cell-based assays | |

| ED50 | Dopamine D2 | ~46 nM | - |

Table 2: In Vivo Pharmacological Effects of Sumanirole in Rats

| Effect | Parameter | Value | Route of Administration | Reference |

| Elevation of striatal acetylcholine (B1216132) levels | ED50 | 12.1 µmol/kg | i.p. | |

| Decrease in plasma prolactin levels | ED50 | 2.3 µmol/kg | i.v. | |

| Depression of dopamine neuron firing rates | ED50 | 2.3 µmol/kg | i.v. |

Experimental Protocols

Synthesis of Sumanirole

A more practical and scalable synthesis has also been developed, starting from 8-hydroxyquinoline. This route involves the elaboration of the basic skeleton to a key tricyclic intermediate. Further steps lead to a 1,2-amino alcohol, which is then converted to an aziridine (B145994). Finally, a dissolving metal reduction is employed to open the aziridine ring and remove protecting groups, yielding Sumanirole.

In Vitro Pharmacology Assays

1. Dopamine D2 Receptor Binding Assay ([3H]spiperone Competition)

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]spiperone.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

[3H]spiperone (radioligand).

-

Test compound (Sumanirole).

-

Non-specific binding control (e.g., (+)-butaclamol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

To each well of a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound (Sumanirole) or vehicle.

-

For the determination of non-specific binding, add a high concentration of a non-labeled competitor (e.g., (+)-butaclamol).

-

Initiate the binding reaction by adding a fixed concentration of [3H]spiperone to each well.

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

2. Dopamine D2 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of a test compound to act as an agonist at the D2 receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

-

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (Sumanirole).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium.

-

96-well plates.

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Pre-incubate the cells with varying concentrations of the test compound (Sumanirole) or vehicle.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specific time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of the test compound and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Visualizations

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Sumanirole.

Caption: Simplified Workflow for the Practical Synthesis of Sumanirole.

Caption: Development Timeline of Sumanirole.

References

- 1. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Sumanirole Maleate: A Technical Guide to its Application in Elucidating Dopamine D2 Receptor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanirole (B131212) maleate (B1232345), chemically known as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate, is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1][2] Although initially developed for the treatment of Parkinson's disease and restless legs syndrome, it was never clinically approved.[1][3] However, its high selectivity for the D2 receptor subtype over other dopamine receptors (D1, D3, D4) makes it an invaluable pharmacological tool for in vitro and in vivo studies aimed at dissecting the intricate mechanisms of D2 receptor signaling and function.[4] This technical guide provides a comprehensive overview of sumanirole maleate, its pharmacological profile, and its application in studying D2-linked mechanisms, complete with quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.

Physicochemical Properties and Formulation

This compound is a white to beige powder with good solubility in water and DMSO. This facilitates its use in a variety of experimental settings, from cell culture to animal studies.

| Property | Value | Reference |

| Molecular Weight | 319.31 g/mol | |

| Formula | C11H13N3O · C4H4O4 | |

| CAS Number | 179386-44-8 | |

| Solubility | Water: up to 100 mMDMSO: up to 100 mM | |

| Purity | ≥98% (HPLC) | |

| Storage | -20°C, desiccated |

Mechanism of Action and In Vitro Pharmacology

Sumanirole acts as a full agonist at the dopamine D2 receptor. Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of these receptors by an agonist like sumanirole initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Dopamine D2 Receptor Signaling Pathway

The binding of sumanirole to the D2 receptor triggers a conformational change, leading to the activation of the associated Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

Caption: Sumanirole-activated D2 receptor signaling cascade.

Receptor Binding Affinity and Selectivity

Sumanirole exhibits high affinity and remarkable selectivity for the D2 receptor. Radioligand binding assays have consistently demonstrated its preference for D2 over other dopamine receptor subtypes.

| Receptor Subtype | Ki (nM) - Study 1 | Ki (nM) - Study 2 |

| D2 | 9.0 | 17.1 |

| D3 | 1940 | 546 |

| D4 | >2190 | - |

| D1 | >7140 | - |

| Data from Tocris Bioscience and R&D Systems. |

Functional Potency

In cell-based functional assays, sumanirole acts as a fully efficacious agonist, potently stimulating D2 receptor-mediated responses.

| Assay | EC50 (nM) |

| cAMP Accumulation Inhibition | 17 - 75 |

| D2 Receptor-Stimulated Mitogenesis | 4.6 |

| Data from various cell-based assays. |

Biased Agonism

Recent studies have highlighted that sumanirole can act as a biased agonist. It shows a preference for activating the G protein-dependent signaling pathway (cAMP inhibition) over the β-arrestin recruitment pathway. This property makes it a valuable tool for investigating the differential physiological roles of these two pathways downstream of D2 receptor activation.

Caption: Biased agonism of sumanirole at the D2 receptor.

In Vivo Pharmacology and Applications

Sumanirole's high D2 selectivity translates to specific and measurable effects in animal models, making it an excellent tool for probing the in vivo functions of D2 receptors.

Key In Vivo Effects

-

Decreased Prolactin Levels: Sumanirole dose-dependently decreases plasma prolactin levels, a classic physiological response mediated by D2 receptor activation in the pituitary gland.

-

Depressed Dopamine Neuron Firing: It depresses the firing rates of dopamine neurons in the substantia nigra pars compacta.

-

Locomotor Stimulation: In animal models of Parkinson's disease, such as reserpinized or 6-hydroxydopamine-lesioned rats, sumanirole potently stimulates locomotor activity and induces rotational behavior.

-

Modulation of Prepulse Inhibition (PPI): Sumanirole has been shown to decrease PPI at longer prepulse intervals and increase it at shorter intervals in rats, an effect that can be blocked by a D2 antagonist, confirming its D2-mediated action in this behavioral paradigm.

| In Vivo Model/Assay | Effect of Sumanirole | ED50 |

| Rat Striatal Acetylcholine Levels | Full agonist for elevation | 12.1 µmol/kg i.p. |

| Rat Plasma Prolactin Levels | Dose-dependent decrease | - |

| Rat Substantia Nigra Dopamine Neuron Firing | Depression of firing rates | 2.3 µmol/kg i.v. |

| Reserpinized Rat Locomotion | Significant increase in horizontal activity | ≥12.5 µmol/kg s.c. |

| 6-OHDA-Lesioned Rat Rotation | Profound, sustained rotational behavior | - |

| Data from McCall et al. (2005). |

Experimental Protocols

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of sumanirole for dopamine receptor subtypes.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (D1, D2, D3, D4).

-

Radioligand (e.g., [3H]-spiperone for D2, D3, D4; [3H]-SCH23390 for D1).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or varying concentrations of sumanirole.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of sumanirole, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vivo: Microdialysis in Freely Moving Rats

Objective: To measure the effect of sumanirole on extracellular levels of neurotransmitters (e.g., dopamine, acetylcholine) in specific brain regions.

Materials:

-

Adult male rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Surgical instruments.

-

Infusion pumps.

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection.

-

This compound solution for administration (e.g., subcutaneous).

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover from surgery for several days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

Administer this compound to the rat.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.

-

Express the results as a percentage change from the baseline levels.

Conclusion

This compound's high selectivity and full agonist activity at the dopamine D2 receptor, coupled with its biased agonistic properties, establish it as a critical tool for neuropharmacological research. Its utility spans from fundamental in vitro characterization of D2 receptor signaling pathways to complex in vivo studies of behavior and neurochemistry. The data and protocols presented in this guide underscore the importance of sumanirole in advancing our understanding of D2-linked mechanisms in both health and disease, providing a solid foundation for researchers and drug development professionals in the field. Although its clinical development was discontinued, sumanirole's contribution to basic science remains significant.

References

- 1. Sumanirole - Wikipedia [en.wikipedia.org]

- 2. This compound = 98 HPLC 179386-44-8 [sigmaaldrich.com]

- 3. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sumanirole Maleate: Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanirole (B131212) maleate (B1232345) is a potent and selective dopamine (B1211576) D2 receptor agonist.[1][2] Its high affinity and selectivity for the D2 receptor make it a valuable pharmacological tool for investigating the role of this receptor subtype in various physiological and pathological processes in the central nervous system. In preclinical rodent models, sumanirole has been utilized to study conditions such as Parkinson's disease and for antipsychotic drug screening.[1][3] These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and underlying signaling pathways related to the use of sumanirole maleate in rodent research.

Data Presentation: this compound Dosage in Rodent Studies

The following tables summarize the effective doses of this compound administered through various routes in rats and mice for different in vivo applications.

Table 1: this compound Dosage in Rat Studies

| Application | Rat Strain | Administration Route | Dosage Range / ED50 | Observed Effect | Reference |

| Neurochemical Modulation | Not Specified | Intraperitoneal (i.p.) | ED50 = 12.1 µmol/kg | Elevation of striatal acetylcholine (B1216132) levels. | [1] |

| Neuroendocrine Regulation | Not Specified | Subcutaneous (s.c.) | Dose-dependent | Decrease in plasma prolactin levels. | |

| Electrophysiology | Not Specified | Intravenous (i.v.) | ED50 = 2.3 µmol/kg | Depression of dopamine neuron firing rates in the substantia nigra pars compacta. | |

| Parkinson's Disease Model (Drug-induced akinesia) | Reserpinized, α-methyl-para-tyrosine-treated | Subcutaneous (s.c.) | ≥12.5 µmol/kg | Significant and sustained increase in horizontal locomotor activity. | |

| Parkinson's Disease Model (6-OHDA lesion) | 6-hydroxydopamine-lesioned | Not Specified | Not Specified | Profound and sustained contralateral rotational behavior. | |

| Sensorimotor Gating (Prepulse Inhibition) | Sprague Dawley | Subcutaneous (s.c.) | 0.3 - 3.0 mg/kg | Dose-dependent disruption of prepulse inhibition. |

Table 2: this compound Dosage in Mouse Studies

| Application | Mouse Strain | Administration Route | Dosage Range | Observed Effect | Reference |

| Drug Discrimination | Not Specified | Intraperitoneal (i.p.) | 0.32 - 10.0 mg/kg | Tested for substitution in cocaine-trained mice; did not fully substitute for cocaine. | |

| Locomotor Activity | Not Specified | Not Specified | Not Specified | Sumanirole can influence locomotor activity, often in a dose-dependent manner. |

Signaling Pathway of Sumanirole at the D2 Receptor

Sumanirole exerts its effects by acting as an agonist at the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of the D2 receptor by sumanirole initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream of this, the βγ subunits of the dissociated G-protein can modulate the activity of various ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels and the sodium leak channel NALCN. This collective action generally leads to a reduction in neuronal excitability.

Experimental Protocols

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats

This protocol describes the creation of a unilateral lesion of the nigrostriatal dopamine pathway, a widely used model to study Parkinson's disease motor deficits and to test the efficacy of antiparkinsonian drugs like sumanirole.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid solution (0.02% in sterile saline)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Dental drill

-

Suturing materials

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.

-

Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm.

-

6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in the cold ascorbic acid-saline solution to a final concentration of 2-4 mg/mL. Protect the solution from light.

-

Stereotaxic Injection: Lower the Hamilton syringe needle to the target coordinates. For an MFB lesion, the dorsoventral (DV) coordinate is typically -8.0 mm from the dura.

-

Inject the 6-OHDA solution (e.g., 4 µL) at a slow and steady rate (e.g., 1 µL/min).

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow up the injection tract.

-

Slowly withdraw the needle.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and easy access to food and water.

-

Behavioral Assessment: Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing. The efficacy of the lesion can be confirmed by testing for rotational behavior induced by a dopamine agonist like apomorphine (B128758) (contralateral rotations) or a dopamine-releasing agent like amphetamine (ipsilateral rotations). Sumanirole can then be administered to assess its ability to induce contralateral rotations.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats

PPI is a measure of sensorimotor gating, and its disruption is a model for information-processing deficits observed in schizophrenia. Dopamine agonists like sumanirole are known to disrupt PPI.

Materials:

-

Male Sprague-Dawley rats (225-250 g)

-

Startle response measurement system (e.g., SR-LAB, San Diego Instruments)

-

This compound

-

Vehicle (e.g., saline)

Procedure:

-

Animal Acclimation: Handle the rats for several days before testing to reduce stress.

-

Drug Administration: Administer sumanirole (e.g., 0.3, 1.0, 3.0 mg/kg, s.c.) or vehicle 15 minutes prior to placing the animal in the startle chamber.

-

Test Session:

-

Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 70 dB).

-

The session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (average 15 s).

-

Trial Types:

-

Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

-

Prepulse-pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 3-15 dB above background, 20 ms duration). The lead time between the onset of the prepulse and the onset of the pulse is typically 100 ms.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

-

Data Analysis:

-

The startle response is measured as the peak amplitude of the motor response within a defined time window after the startling stimulus.

-

PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]

-

Compare the %PPI between sumanirole-treated and vehicle-treated groups.

-

Conclusion

This compound is a critical tool for the in vivo investigation of dopamine D2 receptor function in rodents. The provided dosage tables and detailed experimental protocols for key applications offer a foundation for researchers to design and execute robust studies. Understanding the underlying D2 receptor signaling pathway is essential for interpreting the behavioral and physiological outcomes observed following sumanirole administration. These notes are intended to facilitate the effective use of sumanirole in advancing our understanding of dopamine-related neurological and psychiatric disorders.

References

- 1. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Sumanirole Maleate Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanirole maleate (B1232345) is a potent and highly selective dopamine (B1211576) D2 receptor agonist.[1][2] Its utility in neuroscience research, particularly in studies related to Parkinson's disease and other neurological disorders, necessitates the accurate and sterile preparation of stock solutions for in vitro cell culture experiments.[3] This document provides a detailed protocol for the preparation, sterilization, and storage of Sumanirole maleate stock solutions to ensure reproducibility and maintain cell culture integrity. Sumanirole acts as a full agonist at D2 receptors, with EC50 values in the nanomolar range, making precise concentration crucial for experimental outcomes.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to preparing accurate stock solutions.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃N₃O · C₄H₄O₄ | |

| Molecular Weight | 319.31 g/mol | |

| Appearance | White to beige powder | |

| Solubility in Water | Up to 100 mM | |

| Solubility in DMSO | Up to 100 mM | |

| Purity | ≥98% (HPLC) |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile deionized water or phosphate-buffered saline (PBS)

-

Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL, 15 mL, 50 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filters (PTFE or nylon for DMSO-based solutions)

-

Sterile syringes

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

-

Pre-dissolution Preparation:

-

Bring the this compound powder to room temperature before opening the vial to prevent condensation.

-

In a sterile environment, such as a laminar flow hood, weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.193 mg of this compound.

-

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 319.31 g/mol = 3.193 mg

-

-

-

Dissolution:

-

Transfer the weighed powder into a sterile conical tube.

-

Add the calculated volume of anhydrous, cell culture grade DMSO. For a 10 mM solution, add 1 mL of DMSO for every 3.193 mg of this compound.

-

Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterilization:

-

To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm DMSO-compatible sterile syringe filter (e.g., PTFE or nylon) into a new sterile tube. This step is critical to prevent microbial contamination of cell cultures.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When stored as a powder at -20°C, this compound is stable for at least 3 years.

-

Protocol for Diluting Stock Solution to Working Concentrations

This protocol outlines the steps for diluting the stock solution to the desired working concentration for treating cells in culture.

-

Thawing:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

-

Intermediate Dilution (Recommended):

-

For achieving low final concentrations, it is recommended to perform an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For instance, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. This method improves accuracy.

-

-

Final Dilution:

-

Use the intermediate solution to prepare your final working concentrations. For example, to achieve a final concentration of 1 µM in a 6-well plate with 2 mL of media per well, add 20 µL of the 100 µM intermediate solution to each well.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

Visualization of Key Processes

This compound Stock Solution Preparation Workflow

References

- 1. This compound | CAS:179386-44-8 | Dopamine D2 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of a selective dopamine D2 receptor agonist on behavioral and pathological outcome in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracranial Injection of Sumanirole Maleate in Rats

Introduction

Sumanirole is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1][2][3] Its selectivity makes it a valuable research tool for investigating the specific roles of D2 receptor-mediated signaling in various neurological processes and disorders, such as Parkinson's disease.[1][2] Intracranial injection allows for the direct administration of Sumanirole into specific brain regions, bypassing the blood-brain barrier and enabling the study of its localized effects on neural circuits and behavior. These application notes provide a detailed protocol for the stereotaxic intracranial injection of Sumanirole maleate (B1232345) in rats, targeting key brain regions rich in D2 receptors, such as the nucleus accumbens and striatum.

Mechanism of Action and Signaling Pathway

Sumanirole exerts its effects by binding to and activating dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). D2 receptors are primarily coupled to the Gi/o class of G proteins. Activation of the D2 receptor by an agonist like Sumanirole initiates a signaling cascade that primarily inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream target proteins. This canonical pathway ultimately influences neuronal excitability, gene expression, and synaptic plasticity.

Beyond the canonical G protein-dependent pathway, D2 receptors can also signal through a non-canonical pathway involving β-arrestin2 (βarr2). This can lead to the scaffolding of different signaling molecules and further diversify the cellular response to D2 receptor activation.

Figure 1: Sumanirole Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

Sumanirole maleate

-

Sterile 0.9% physiological saline

-

Anesthetic (e.g., isoflurane (B1672236), or a ketamine/xylazine mixture)

-

Analgesic (e.g., buprenorphine, meloxicam)

-

Local anesthetic (e.g., lidocaine)

-

Betadine or other surgical scrub

-

70% ethanol

-

Sterile ophthalmic ointment

-

Dental acrylic/cement

-

Jeweler's screws

Equipment

-

Stereotaxic apparatus for rats

-

Anesthesia machine with vaporizer (if using isoflurane)

-

Induction chamber

-

Heating pad

-

Micro-syringe pump

-

Hamilton syringe (10 µL) with a 33-gauge injector cannula

-

Surgical instruments (scalpel, forceps, retractors, bone scraper, hemostats)

-

Cranial drill with fine drill bits

-

Suturing material or wound clips

Drug Preparation

This compound is soluble in water and physiological saline. For intracranial administration, dissolve this compound in sterile 0.9% physiological saline to the desired concentration. A study has reported using doses of 5 or 10 µg per injection, dissolved in a volume of 0.25 µL.

Table 1: Drug Preparation

| Parameter | Value | Reference |

|---|---|---|

| Compound | This compound | |

| Vehicle | Sterile 0.9% physiological saline | |

| Reported Doses | 5 µg, 10 µg | |

| Injection Volume | 0.25 µL per hemisphere |

| Infusion Rate | ~0.2 µL/min (calculated from 0.25 µL over 75s) | |

Surgical Procedure: Stereotaxic Intracranial Injection

The following protocol outlines the steps for performing a stereotaxic intracranial injection of this compound in rats. All procedures should be conducted under aseptic conditions.

-

Anesthesia and Analgesia: Anesthetize the rat using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail. Administer a pre-surgical analgesic as per your institution's approved animal care protocol.

-

Animal Preparation: Once the rat is in a deep surgical plane of anesthesia (confirmed by a lack of pedal withdrawal reflex), apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and secure the rat in the stereotaxic frame, ensuring the head is level between bregma and lambda. Clean the surgical area with a surgical scrub like Betadine, followed by 70% ethanol. A local anesthetic can be applied to the incision site.

-

Craniotomy: Make a midline incision on the scalp to expose the skull. Use a bone scraper or sterile cotton swabs to clean the skull surface and visualize the cranial sutures, particularly bregma. Determine the stereotaxic coordinates for the target brain region (see Table 2). Use the cranial drill to create a small burr hole over the target injection site, being careful not to damage the underlying dura mater.

-

Intracranial Injection:

-

Lower the injector cannula, attached to the Hamilton syringe and mounted on the stereotaxic arm, to the calculated dorsal-ventral (DV) coordinate for the target brain region.

-

Infuse the prepared Sumanirole solution at a slow and controlled rate (e.g., ~0.2 µL/min) using the micro-syringe pump.

-

After the infusion is complete, leave the cannula in place for an additional 2-3 minutes to allow for diffusion and to minimize backflow upon withdrawal.

-

Slowly retract the cannula from the brain.

-

-

Post-Surgical Care: Suture the incision or close it with wound clips. Administer post-operative analgesics as required. Place the rat in a clean cage on a heating pad for recovery and monitor it closely until it is fully ambulatory.

Table 2: Stereotaxic Coordinates for Target Brain Regions in Rats (relative to Bregma)

| Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) | Reference |

|---|---|---|---|---|

| Nucleus Accumbens Core | +1.7 mm | ±1.8 mm | -7.1 mm | |

| Nucleus Accumbens Shell | +1.7 mm | ±0.8 mm | -7.4 mm | |

| Dorsolateral Striatum | +0.2 mm | ±3.2 mm | -5.0 mm to -6.25 mm |

| Dorsomedial Striatum | +1.7 mm | ±1.8 mm | -5.1 mm | |

Note: These coordinates are approximate and may need to be adjusted based on the specific rat strain, age, and weight. It is recommended to perform histological verification of the injection site post-experiment.

Figure 2: Intracranial Injection Workflow.

Data Interpretation and Validation

To confirm the accurate placement of the intracranial injection, histological analysis is essential. Following the completion of behavioral or neurochemical experiments, animals should be euthanized, and their brains collected. Brain tissue can be sectioned and stained (e.g., with Cresyl Violet) to visualize the cannula track and confirm that the injection was delivered to the intended target region. This validation step is crucial for the accurate interpretation of experimental results.

References

Application Notes and Protocols for Sumanirole Maleate in Behavioral Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sumanirole maleate (B1232345) is a potent and highly selective full agonist for the dopamine (B1211576) D2 receptor.[1] Its selectivity makes it an invaluable tool in behavioral neuroscience research for dissecting the role of D2 receptor signaling in various physiological and pathological processes. These application notes provide detailed protocols for utilizing Sumanirole maleate in key behavioral assays, along with quantitative data to guide experimental design and interpretation.

Mechanism of Action

Sumanirole acts as a full agonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[2] Activation of the D2 receptor by Sumanirole leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, D2 receptor activation can modulate various downstream effectors through Gβγ subunit signaling and can also engage β-arrestin pathways, which are involved in receptor desensitization and G-protein-independent signaling.[4][5]

Data Presentation

The following tables summarize quantitative data for this compound in various in vitro and in vivo assays.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| Ki | D2 | Human | 9.0 nM | |

| D3 | Human | 1940 nM | ||

| D4 | Human | >2190 nM | ||

| D1 | Human | >7140 nM | ||

| EC50 | D2 | - | 17 - 75 nM |

Table 2: In Vivo Efficacy in Animal Models

| Assay | Animal Model | Species | Endpoint | ED50 / Effective Dose | Route | Reference |

| Locomotor Activity | Reserpinized, α-MPT-treated | Rat | Increased horizontal activity | ≥12.5 µmol/kg | s.c. | |

| Rotational Behavior | 6-OHDA-lesioned | Rat | Contralateral rotations | - | - | |

| Drug Discrimination | - | Rat | Substitution for training dose | - | - | |

| Striatal Acetylcholine | - | Rat | Elevation | 12.1 µmol/kg | i.p. | |

| Plasma Prolactin | - | Rat | Decrease | 2.3 µmol/kg | i.v. |

Experimental Protocols

Locomotor Activity Assay in a Reserpine-Treated Rat Model of Parkinsonism

This protocol is designed to assess the ability of Sumanirole to reverse the profound akinesia induced by dopamine depletion.

Materials:

-

This compound

-

Reserpine

-

α-methyl-p-tyrosine (α-MPT)

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley rats (200-250 g)

-

Locomotor activity chambers equipped with infrared beams

-

Standard laboratory equipment for injections

Procedure:

-

Animal Habituation: Acclimatize rats to the laboratory environment for at least one week. Habituate the animals to the locomotor activity chambers for 30-60 minutes for 2-3 days prior to the experiment.

-

Dopamine Depletion:

-

Administer reserpine (e.g., 2 mg/kg, i.p.) to deplete vesicular monoamine stores.

-

18-24 hours after reserpine administration, administer α-MPT (e.g., 100 mg/kg, i.p.) to inhibit catecholamine synthesis. This combination produces a profound and lasting state of akinesia.

-

-

Sumanirole Administration:

-

Approximately 1 hour after α-MPT injection, administer this compound subcutaneously (s.c.) at the desired doses (e.g., dose range of 1-30 µmol/kg). A vehicle control group should be included.

-

-

Locomotor Activity Recording:

-

Immediately after Sumanirole or vehicle administration, place the rats individually into the locomotor activity chambers.

-

Record locomotor activity for a period of 2-3 hours. Key parameters to measure include horizontal activity (distance traveled, ambulatory counts) and vertical activity (rearing counts).

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 10-minute intervals) to assess the time course of Sumanirole's effects.

-

Compare the total activity counts between the Sumanirole-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Rotational Behavior Assay in a Unilateral 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model

This assay is a classic model for assessing the in vivo activity of dopamine agonists in a model of Parkinson's disease.

Materials:

-

This compound

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Desipramine (B1205290) hydrochloride

-

Apomorphine (B128758) hydrochloride

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Automated rotometer system or observation chambers

-

Standard surgical and injection equipment

Procedure:

-

Unilateral 6-OHDA Lesioning:

-

Pre-treat rats with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Prepare a solution of 6-OHDA (e.g., 8 µg in 2 µl of 0.02% ascorbic acid in saline).

-

Inject the 6-OHDA solution unilaterally into the medial forebrain bundle (MFB) at appropriate stereotaxic coordinates.

-

Allow the animals to recover for at least 2-3 weeks.

-

-

Lesion Validation:

-

Validate the extent of the dopamine lesion by challenging the rats with a non-selective dopamine agonist, such as apomorphine (e.g., 0.5 mg/kg, s.c.).

-

Rats exhibiting a robust contralateral (away from the lesioned side) rotational behavior (e.g., >60 full turns in 30 minutes) are considered to have a successful lesion and are selected for further testing.

-

-

Sumanirole Testing:

-

On the test day, administer this compound or vehicle to the lesioned rats.

-

Immediately place the animals in the rotometer bowls.

-

Record the number of full contralateral rotations in time bins (e.g., 5 or 10 minutes) for a period of 90-120 minutes.

-

-

Data Analysis:

-

Analyze the time course of the rotational behavior.

-

Calculate the total number of rotations for each treatment group and compare them using appropriate statistical methods.

-

Drug Discrimination Assay

This assay assesses the interoceptive (subjective) effects of Sumanirole and can be used to determine if it shares discriminative stimulus properties with other drugs.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Rats (e.g., Sprague-Dawley)

-

Standard two-lever operant conditioning chambers

-

Food pellets or other reinforcers

Procedure:

-

Training:

-

Rats are typically food-deprived to motivate lever pressing.

-

Train the rats to press one lever ("drug lever") for a food reward following an injection of Sumanirole (e.g., 1.0 mg/kg, i.p.) and a second lever ("vehicle lever") for a food reward following a vehicle injection.

-

Training sessions are conducted daily, with the drug and vehicle conditions alternating.

-

Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >80% accuracy).

-

-

Substitution Testing:

-

Once the discrimination is established, test sessions are conducted to evaluate whether other drugs substitute for the Sumanirole cue.

-

Administer a test drug at various doses and record the percentage of responses on the Sumanirole-appropriate lever.

-

Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

-

-

Antagonism Testing:

-

To confirm the receptor mechanism, pre-treat the animals with a dopamine D2 receptor antagonist (e.g., L-741,626) prior to the administration of the training dose of Sumanirole.

-